1,2-Dichloropropane (1,2-DCP) was previously used in agricultural research as a soil fumigant to control nematodes and insects. Studies from the mid-20th century explored its effectiveness against various soil-borne pests, comparing its efficacy to other available fumigants like methyl bromide and chloropicrin []. However, concerns about environmental and health risks led to a significant decline in its agricultural use by the early 1980s [].
Currently, research applications of 1,2-DCP are limited due to its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC) []. However, some controlled studies still utilize it for specific purposes, with strict safety protocols and regulations in place.
1,2-Dichloropropane is an organic compound classified as a chlorocarbon, with the chemical formula and a CAS number of 78-87-5. It appears as a colorless, flammable liquid that emits a sweet odor, making it recognizable in various industrial settings. The compound is primarily produced as a byproduct during the synthesis of epichlorohydrin through the chlorohydrin process or via the reaction of propene and chlorine in the presence of an iron oxide catalyst .
With a boiling point of 96.4°C and a melting point of -100.4°C, 1,2-dichloropropane is denser than water and has moderate solubility in it. It is known to volatilize rapidly once dissolved, posing environmental concerns regarding its potential to contaminate groundwater and air .
1,2-DCP is a hazardous compound with several safety concerns:
In industrial applications, it serves as an intermediate in the production of perchloroethylene and other chlorinated compounds. The compound's ability to undergo substitution reactions makes it valuable for synthesizing other chemicals .
The biological activity of 1,2-dichloropropane has been the subject of various studies due to its potential health risks. Exposure to this compound can cause respiratory tract irritation, central nervous system depression, and liver damage. In animal studies, high doses have resulted in significant health effects including hemolytic anemia and developmental toxicity .
Moreover, there is evidence suggesting that 1,2-dichloropropane may be carcinogenic; investigations have linked its use in cleaning agents to bile duct cancer among workers exposed to it . The compound is categorized as a potential human carcinogen based on these findings.
1,2-Dichloropropane is synthesized primarily through two methods:
These processes highlight its role as an intermediate in the production of more complex chlorinated compounds used across various industries .
Studies on the interactions of 1,2-dichloropropane focus on its metabolism and toxicokinetics. Upon exposure via inhalation or ingestion, it is rapidly absorbed and distributed throughout the body, particularly accumulating in the liver and kidneys. The predominant metabolic pathway involves oxidation followed by conjugation with glutathione .
Research indicates that metabolites such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine are formed during this process. Understanding these interactions is crucial for assessing the risks associated with exposure to this compound in occupational settings .
Several compounds are structurally or functionally similar to 1,2-dichloropropane. Here are some notable examples:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
1-Chloropropane | 540-54-5 | A colorless liquid used as a solvent; less toxic than dichlorinated variants. |
1,3-Dichloropropane | 142-28-9 | Similar reactivity but different structural configuration; used as an intermediate in chemical synthesis. |
Trichloroethylene | 79-01-6 | A more potent solvent with higher toxicity; used extensively in degreasing applications but has significant health risks associated with its use. |
Uniqueness of 1,2-Dichloropropane:
The analytical determination of 1,2-dichloropropane in biological and environmental matrices requires precise, sensitive, and selective methodologies. The compound's moderate volatility, hydrophobicity, and chemical reactivity pose both challenges and opportunities for analytical chemists. The following sections delineate the principal techniques and protocols employed for the detection and quantification of 1,2-dichloropropane, structured according to biological and environmental sample analysis, and culminating in a discussion of method validation and quality assurance.
The analysis of 1,2-dichloropropane and its metabolites in biological samples is essential for understanding exposure, metabolism, and potential health impacts. The following subsections detail the principal analytical techniques used in this context.
Gas chromatography is a foundational technique in the analysis of volatile and semi-volatile organic compounds such as 1,2-dichloropropane and its metabolites. In biological matrices, gas chromatography is frequently coupled with various detectors to achieve the necessary sensitivity and selectivity. The primary metabolites of 1,2-dichloropropane identified in animal studies are S-(2-hydroxypropyl)mercapturic acid and S-(2-oxopropyl)mercapturic acid, with the former being the predominant urinary metabolite [1]. Gas chromatography enables the separation of these metabolites following appropriate sample preparation, typically involving enzymatic hydrolysis, solid-phase extraction, or liquid-liquid extraction to isolate the analytes from complex biological matrices.
The detection of 1,2-dichloropropane in urine and other biological fluids has historically relied on gas chromatography with electron capture or flame ionization detection, though these methods often suffer from high detection limits and lack of specificity [1]. More recent approaches employ gas chromatography coupled with mass spectrometry, which offers improved sensitivity and the ability to confirm analyte identity through mass spectral fragmentation patterns. However, the literature indicates that published methods for 1,2-dichloropropane analysis in human biological samples are sparse, and many existing protocols are inadequately described or lack validation data such as recovery rates and detection limits [1].
The following table summarizes the key parameters of gas chromatography methods reported for the analysis of 1,2-dichloropropane and its metabolites in biological samples:
Parameter | Value/Range | Reference |
---|---|---|
Main Metabolite Detected | S-(2-hydroxypropyl)mercapturic acid | [1] |
Sample Preparation | Enzymatic hydrolysis, solid-phase extraction | [1] |
Detection Limit | Not specified in most studies | [1] |
Recovery Rate | Not specified in most studies | [1] |
Matrix | Rat urine, human urine (limited data) | [1] |
The lack of standardized and validated gas chromatography methods for biological monitoring of 1,2-dichloropropane remains a significant gap in the field, highlighting the need for further research and method development.
Mass spectrometry, when coupled with gas chromatography, provides a powerful tool for the identification and quantification of 1,2-dichloropropane and its metabolites in biological matrices. The technique exploits the unique mass-to-charge ratios of the analytes and their fragmentation patterns, enabling both qualitative and quantitative analysis.
The mass spectrum of 1,2-dichloropropane exhibits a molecular ion at mass 112, corresponding to its molecular formula C3H6Cl2, and a series of characteristic fragment ions [2]. These features facilitate the selective detection of the parent compound in complex biological extracts. For metabolite analysis, the mass spectrometric approach is particularly advantageous due to the structural similarity of the metabolites to other endogenous compounds, which can complicate detection by less selective methods.
Sample preparation for gas chromatography-mass spectrometry analysis typically involves extraction and concentration steps to remove interfering substances and to enhance the analyte signal. The use of stable isotope-labeled internal standards is recommended to correct for matrix effects and to improve quantification accuracy. Despite the theoretical advantages, reports indicate that the application of gas chromatography-mass spectrometry for 1,2-dichloropropane analysis in human biological samples is limited, with most studies focusing on animal models [1]. The absence of detailed method validation data, such as detection limits and recovery rates, further underscores the need for standardized protocols.
A representative mass spectrometric profile for 1,2-dichloropropane is provided below:
Ion (m/z) | Relative Intensity (%) | Assignment |
---|---|---|
112 | 3.5 | Molecular ion (C3H6Cl2) |
63 | 100 | Base peak |
65 | 31.3 | Fragment ion |
41 | 39.9 | Fragment ion |
39 | 21.5 | Fragment ion |
The high selectivity and sensitivity of gas chromatography-mass spectrometry make it the method of choice for confirmatory analysis of 1,2-dichloropropane and its metabolites in biological samples, provided that appropriate sample preparation and validation procedures are employed.
Flame-photometric detection is a specialized technique used in conjunction with gas chromatography for the detection of sulfur- and phosphorus-containing compounds. The principal metabolites of 1,2-dichloropropane, such as S-(2-hydroxypropyl)mercapturic acid, contain sulfur atoms, making flame-photometric detection a potentially valuable tool for their analysis.
In flame-photometric detection, the effluent from the gas chromatograph is combusted in a hydrogen-rich flame, and the characteristic emission of sulfur or phosphorus is measured at specific wavelengths. This approach provides high selectivity for sulfur-containing metabolites, reducing interference from non-sulfurous compounds in biological matrices. However, the sensitivity of flame-photometric detection for 1,2-dichloropropane metabolites is influenced by the efficiency of sample preparation and the chromatographic separation achieved.
Although flame-photometric detection has been widely applied in the analysis of other organosulfur compounds, its use in the context of 1,2-dichloropropane metabolite analysis is less well documented. The literature suggests that, when employed, flame-photometric detection can achieve low detection limits for sulfur-containing metabolites, provided that the chromatographic conditions are optimized and matrix interferences are minimized. The lack of published recovery rates and validation data for this approach in the analysis of 1,2-dichloropropane metabolites in biological samples remains a limitation.
Electron capture detection is a highly sensitive technique for the detection of halogenated compounds, including 1,2-dichloropropane, in biological matrices. When coupled with gas chromatography, electron capture detection exploits the high electron affinity of chlorine atoms, resulting in a strong response for chlorinated analytes.
In biological monitoring, electron capture detection has been used to detect unchanged 1,2-dichloropropane in urine and other fluids, as well as to monitor exposure in occupational settings [1]. The principal advantage of electron capture detection is its exceptional sensitivity, enabling the detection of trace levels of 1,2-dichloropropane even in complex matrices. However, the method is susceptible to interference from other halogenated compounds present in biological samples, necessitating rigorous sample cleanup and chromatographic separation.
Published methods for electron capture detection of 1,2-dichloropropane in biological samples are limited, and available protocols often lack detailed validation data, such as detection limits, recovery rates, and precision metrics [1]. The development of standardized electron capture detection methods, with comprehensive validation and interlaboratory comparison, is required to enhance the reliability of biological monitoring for 1,2-dichloropropane exposure.
The detection and quantification of 1,2-dichloropropane in environmental samples, including water, soil, sediment, and air, are critical for assessing environmental contamination and human exposure risks. The following subsections review the principal analytical approaches employed in environmental monitoring of 1,2-dichloropropane.
The analysis of 1,2-dichloropropane in water samples is typically conducted using purge-and-trap gas chromatography, often coupled with mass spectrometric or electron capture detection. The purge-and-trap technique involves bubbling an inert gas through the water sample to volatilize the analyte, which is then trapped on a sorbent material and subsequently desorbed into the gas chromatograph for analysis [3].
Standardized methods, such as United States Environmental Protection Agency Method 601 and Method 524.2, specify the use of purge-and-trap gas chromatography for the determination of volatile organic compounds, including 1,2-dichloropropane, in municipal and industrial wastewater [3]. These methods achieve detection limits in the range of 0.02 to 10 parts per billion, with reported percent recoveries between 78 and 110 percent [3]. The precision and accuracy of these methods are influenced by factors such as sample matrix, analyte concentration, and instrument calibration.
The following table summarizes key parameters for water sample analysis protocols:
Method | Detection Limit (ppb) | Percent Recovery (%) | Reference |
---|---|---|---|
United States Environmental Protection Agency Method 601 | 0.34 | Not specified | [3] |
United States Environmental Protection Agency Method 524.2 | 0.02–10 | 78–110 | [3] |
These protocols provide reliable and reproducible results for the determination of 1,2-dichloropropane in water samples, supporting regulatory monitoring and environmental risk assessment.
The analysis of 1,2-dichloropropane in soil and sediment samples presents unique challenges due to the complexity of these matrices and the potential for analyte loss during sample preparation. Standard protocols typically involve solvent extraction, followed by gas chromatography analysis with electron capture or mass spectrometric detection.
United States Environmental Protection Agency Method 8010 specifies the use of solvent extraction for solid waste samples, with subsequent analysis by gas chromatography-electron capture detection [3]. The reported detection limit for this method is 10 parts per billion, though percent recoveries can vary widely, ranging from 22 to 178 percent depending on the sample matrix and extraction efficiency [3]. These variations underscore the importance of method validation and matrix-matched calibration.
The following table presents representative data for soil and sediment analysis approaches:
Method | Detection Limit (ppb) | Percent Recovery (%) | Reference |
---|---|---|---|
United States Environmental Protection Agency Method 8010 | 10 | 22–178 | [3] |
The high variability in recovery rates highlights the necessity for rigorous quality assurance and method optimization when analyzing 1,2-dichloropropane in soil and sediment samples.
Air sampling for 1,2-dichloropropane is essential for assessing occupational and environmental exposure, particularly in industrial settings. The most common approach involves the collection of air samples on sorbent tubes, followed by solvent desorption and analysis by gas chromatography with electron capture or mass spectrometric detection [3].
Tenax-GC sampling tubes are frequently employed for the collection of volatile organic compounds, including 1,2-dichloropropane, from ambient air [3]. Following sample collection, the analyte is desorbed using an appropriate solvent, concentrated, and injected into the gas chromatograph. Capillary gas chromatography-electron capture detection has been validated for the analysis of 1,2-dichloropropane in the range of 0.4 to 4.0 parts per million [3]. The precision and accuracy of air sampling methods are influenced by factors such as sampling duration, flow rate, and environmental conditions.
The following table summarizes key parameters for air sampling and detection methods:
Sampling Technique | Detection Range (ppm) | Reference |
---|---|---|
Tenax-GC, gas chromatography-electron capture detection | 0.4–4.0 | [3] |
These methods provide sensitive and selective detection of 1,2-dichloropropane in air, supporting exposure assessment and regulatory compliance.
The United States Environmental Protection Agency Contract Laboratory Program has developed standardized methods for the analysis of hazardous waste sites, including protocols for the detection of 1,2-dichloropropane in various environmental matrices. These methods are designed to ensure consistency, reliability, and comparability of results across different laboratories and sites.
Contract Laboratory Program methods typically specify sample collection, preservation, extraction, and analysis procedures, with an emphasis on quality assurance and method validation. For volatile organic compounds such as 1,2-dichloropropane, the methods generally involve purge-and-trap gas chromatography with mass spectrometric or electron capture detection [3]. Detection limits and percent recoveries are specified for each matrix, and laboratories are required to participate in interlaboratory comparison studies to ensure data quality.
The following table presents representative parameters for Contract Laboratory Program methods:
Matrix | Detection Limit (ppb) | Percent Recovery (%) | Reference |
---|---|---|---|
Water | 0.34–10 | 78–110 | [3] |
Soil/Sediment | 10 | 22–178 | [3] |
These standardized methods are critical for the assessment and remediation of hazardous waste sites contaminated with 1,2-dichloropropane.
The reliability and comparability of analytical results for 1,2-dichloropropane depend on rigorous method validation and quality assurance procedures. The following subsections discuss key aspects of method validation, including recovery rates, precision metrics, detection limits, quantification boundaries, and interlaboratory standardization.
Recovery rate is a critical parameter in method validation, reflecting the efficiency of analyte extraction and detection from the sample matrix. Precision metrics, including repeatability and reproducibility, assess the consistency of analytical results under specified conditions.
In the analysis of 1,2-dichloropropane, reported recovery rates vary widely depending on the matrix and analytical method employed. For water samples analyzed by United States Environmental Protection Agency Method 524.2, percent recoveries range from 78 to 110 percent [3]. In contrast, soil and sediment samples analyzed by United States Environmental Protection Agency Method 8010 exhibit recoveries from 22 to 178 percent, reflecting the greater complexity and variability of these matrices [3].
Precision metrics are typically expressed as the standard deviation or relative standard deviation of replicate analyses. For example, the average percent recoveries for the cis- and trans-isomers of dichloropropene in municipal and industrial waste waters are reportedly 86.7 and 73.5, with standard deviations of 6.0 and 17.2 percent, respectively [3]. While these values pertain to dichloropropene, similar variability can be expected for 1,2-dichloropropane due to its comparable chemical properties.
The following table summarizes representative recovery rates and precision metrics:
Matrix | Method | Recovery Rate (%) | Precision (Standard Deviation, %) | Reference |
---|---|---|---|---|
Water | United States Environmental Protection Agency Method 524.2 | 78–110 | Not specified | [3] |
Soil/Sediment | United States Environmental Protection Agency Method 8010 | 22–178 | Not specified | [3] |
Waste Water | United States Environmental Protection Agency Method 601 | 86.7 (cis), 73.5 (trans) | 6.0 (cis), 17.2 (trans) | [3] |
These data underscore the importance of method validation for each specific matrix and analytical protocol.
Detection limit is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the quantification boundary represents the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
For the analysis of 1,2-dichloropropane in water samples, detection limits as low as 0.02 parts per billion have been reported using purge-and-trap gas chromatography-mass spectrometry, with quantification boundaries typically in the range of 0.1 to 1.0 parts per billion [3]. In soil and sediment samples, detection limits are generally higher, reflecting the greater complexity of the matrix and potential for analyte loss during extraction.
The following table presents representative detection limits and quantification boundaries:
Matrix | Method | Detection Limit (ppb) | Quantification Boundary (ppb) | Reference |
---|---|---|---|---|
Water | United States Environmental Protection Agency Method 524.2 | 0.02–10 | 0.1–1.0 | [3] |
Soil/Sediment | United States Environmental Protection Agency Method 8010 | 10 | Not specified | [3] |
Accurate determination of detection limits and quantification boundaries is essential for ensuring the reliability of analytical results, particularly in regulatory and risk assessment contexts.
Interlaboratory standardization is critical for ensuring the comparability and reliability of analytical results across different laboratories and studies. Standardized protocols, proficiency testing, and participation in interlaboratory comparison studies are key components of quality assurance in analytical chemistry.
The following table summarizes key elements of interlaboratory standardization:
Element | Description | Reference |
---|---|---|
Standardized Protocols | Detailed sample collection, preparation, and analysis procedures | [3] |
Proficiency Testing | Regular participation in interlaboratory comparison studies | [3] |
Certified Reference Materials | Use of matrix-matched standards for calibration | [3] |
Quality Assurance/Quality Control | Rigorous documentation and validation procedures | [3] |
These measures are essential for ensuring the accuracy, precision, and comparability of analytical data for 1,2-dichloropropane across different laboratories and studies.
1,2-Dichloropropane undergoes atmospheric degradation primarily through reactions with photochemically generated hydroxyl radicals in the troposphere [1] [2]. The rate constant for the vapor-phase reaction of 1,2-dichloropropane with hydroxyl radicals has been determined to be 4.4 × 10⁻¹³ cm³/molecule·second at 25°C [2]. This relatively slow reaction rate indicates limited reactivity with hydroxyl radicals compared to many other volatile organic compounds.
The hydroxyl radical reaction follows second-order kinetics, where the reaction rate depends on both the concentration of 1,2-dichloropropane and the ambient hydroxyl radical concentration [1] [3]. Under typical atmospheric conditions with hydroxyl radical concentrations of 1.5 × 10⁶ molecules/cm³, the atmospheric half-life based on hydroxyl radical reactions is estimated to be approximately 24 days [2] [4]. However, alternative assessments have reported longer half-lives exceeding 313 days [1] [3], suggesting significant variability in atmospheric conditions and hydroxyl radical availability.
The mechanism of hydroxyl radical attack on 1,2-dichloropropane involves hydrogen abstraction from the carbon-hydrogen bonds, leading to the formation of carbon-centered radicals that subsequently react with molecular oxygen to form organic peroxy radicals [1] [2]. These peroxy radicals then participate in complex atmospheric chemistry cycles, ultimately leading to the formation of organic acids, aldehydes, and other oxidized products.
Direct photolysis of 1,2-dichloropropane is not expected to be a significant atmospheric removal process under natural sunlight conditions [1] [2]. The compound does not contain chromophores that absorb at wavelengths greater than 290 nanometers, which are present in the solar spectrum at ground level [2]. Laboratory studies using vapor-phase photolysis under simulated sunlight conditions showed no significant decomposition after prolonged exposure [2].
However, indirect photochemical transformation can occur when 1,2-dichloropropane is adsorbed onto atmospheric particulate matter [1] [3]. Adsorption to particulate matter is necessary for appreciable phototransformation to occur [1]. The presence of photosensitizers on particle surfaces can facilitate photochemical reactions that would not occur in the gas phase [1]. This process becomes more significant in urban environments where atmospheric particle concentrations are elevated.
The photochemical transformation pathways involve the generation of reactive intermediates through energy transfer from excited photosensitizer molecules to adsorbed 1,2-dichloropropane [1]. These pathways can lead to carbon-chlorine bond cleavage and the formation of chlorinated and non-chlorinated organic products, although the specific products and their yields have not been extensively characterized for 1,2-dichloropropane.
The atmospheric half-life of 1,2-dichloropropane is primarily determined by the rate of hydroxyl radical reactions, with secondary contributions from washout by precipitation [1] [2] [4]. The calculated atmospheric half-life ranges from 24 days to over 313 days, depending on the specific atmospheric conditions and hydroxyl radical concentrations used in the calculations [1] [2] [3].
Temperature effects on atmospheric half-life are minimal compared to other factors, as the hydroxyl radical reaction rate constant shows only weak temperature dependence [1]. The most significant determinant is the ambient hydroxyl radical concentration, which varies with season, latitude, and local pollution levels [2]. Higher hydroxyl radical concentrations in summer and in photochemically active regions lead to shorter atmospheric half-lives.
Precipitation washout represents an important removal mechanism due to the moderate water solubility of 1,2-dichloropropane (2,800 mg/L at 25°C) [2] [4]. The compound's Henry's law constant of 2.7 × 10⁻³ atm·m³/mol indicates that it will partition into rainwater, providing an additional atmospheric removal pathway [2]. This process is particularly important in regions with frequent precipitation events.
Volatilization is the dominant removal process for 1,2-dichloropropane from surface water systems [1] [2] [5]. The compound's relatively high vapor pressure (53.3 mm Hg at 25°C) and moderate water solubility result in rapid volatilization from water surfaces [2] [6]. The volatilization half-life varies significantly with the type of water body and environmental conditions.
For flowing water systems such as rivers, volatilization half-lives are typically very short, ranging from approximately 6 hours for fast-flowing rivers to several days for slower streams [5]. The rapid volatilization is attributed to the continuous renewal of the air-water interface and enhanced mass transfer coefficients associated with turbulent flow conditions [5]. Lake systems exhibit longer volatilization half-lives, typically ranging from 10 days to several weeks, depending on surface area, depth, and wind conditions [5].
The volatilization kinetics follow first-order kinetics with respect to the dissolved concentration of 1,2-dichloropropane [5]. The mass transfer coefficient is influenced by water temperature, wind speed, and the physical characteristics of the water body. Higher temperatures increase the vapor pressure and reduce the solubility, both of which enhance volatilization rates [6]. Wind-induced turbulence at the water surface significantly increases the mass transfer coefficient and accelerates volatilization.
1,2-Dichloropropane demonstrates high mobility in groundwater systems due to its low soil organic carbon-water partition coefficient (Koc = 47 L/kg) and moderate water solubility [1] [2] [7]. The compound readily leaches from soil into groundwater, where it can persist for extended periods due to the limited availability of oxygen for aerobic biodegradation and the very slow hydrolysis rate [1] [8].
Groundwater persistence studies have shown that 1,2-dichloropropane can remain detectable for months to years after initial contamination [9] [10]. The half-life in groundwater systems ranges from 6 months to 2 years, depending on local geochemical conditions, temperature, and the presence of electron acceptors [9]. In anaerobic groundwater environments, reductive dechlorination can occur, leading to the formation of monochlorinated propane intermediates [10].
Transport in groundwater follows advective and dispersive processes, with the compound moving at rates approaching groundwater flow velocities due to minimal retardation [10]. The retardation factor, calculated from the partition coefficient and aquifer properties, is typically less than 2 for most soil types, indicating that 1,2-dichloropropane migrates nearly as fast as groundwater [8]. This high mobility has resulted in extensive groundwater contamination plumes at sites where the compound was historically used as a soil fumigant.
Bank filtration systems have shown variable effectiveness for removing 1,2-dichloropropane from contaminated water [11]. Field studies conducted in Egypt demonstrated that bank filtration can achieve moderate removal efficiencies for organic contaminants, with temperature being a critical factor affecting performance [11]. The removal efficiency increases with higher temperatures, as enhanced adsorption and biological activity occur at elevated temperatures.
The bank filtration process involves multiple removal mechanisms, including physical straining, adsorption to sediment organic matter, and biodegradation [11]. For 1,2-dichloropropane, adsorption to organic matter in the filter media provides the primary removal mechanism during the initial phase of treatment [11]. However, the compound's low organic carbon partition coefficient limits the extent of adsorption-based removal.
Biodegradation in bank filtration systems is slow for 1,2-dichloropropane under aerobic conditions [11]. The compound shows resistance to biological degradation, with minimal removal observed in aerobic batch reactors [11]. Enhanced removal has been observed under anoxic conditions, where reductive dechlorination pathways become active [11]. The overall effectiveness of bank filtration for 1,2-dichloropropane removal is limited, and additional treatment processes may be required to achieve drinking water standards.
The adsorption of 1,2-dichloropropane to soil exhibits significant variation among different soil types, with organic matter content being the primary controlling factor [12] [13]. In sandy loam soils, adsorption isotherms follow the Freundlich model, with adsorption capacities ranging from 52.78 to 158.58 μg/g depending on initial concentrations and soil organic matter content [12]. Loamy sand soils show slightly lower adsorption capacities, ranging from 43.66 to 153.19 μg/g under similar conditions [12].
Clay-containing soils demonstrate enhanced adsorption compared to sandy soils, with adsorption-desorption processes being influenced by both organic matter content and clay mineral composition [12]. The presence of fulvic acid and humic acid in soil significantly increases 1,2-dichloropropane adsorption, with maximum enhancement observed when organic acids are present on solid surfaces rather than in solution [12] [13]. Under acidic conditions (pH 4), adsorption is significantly higher than under basic conditions (pH 10), due to increased interactions through hydrogen bonding and enhanced availability of adsorption sites [12].
The adsorption kinetics follow pseudo-second-order kinetics, indicating that chemical adsorption is the rate-limiting step [12]. The adsorption process occurs in two phases: a rapid initial phase within the first 6 hours, followed by a slower equilibration phase extending to 24-48 hours [12]. Temperature effects on adsorption are complex, with higher temperatures generally increasing adsorption rates but potentially reducing equilibrium adsorption capacity [12].
Long-term retention of 1,2-dichloropropane in soil involves multiple mechanisms beyond simple adsorption-desorption equilibrium [1] [15]. Studies have identified a fraction of the compound that becomes sequestered in soil micropores or bound to organic matter in ways that prevent ready desorption [1]. This sequestered fraction is released very slowly, with chloride release rates dropping to approximately 3% per week after an initial rapid release phase [16].
The occlusion mechanisms appear to involve entrapment within soil organic matter matrices and sorption to mineral surfaces not readily accessible to desorbing solutions [1]. Aging effects contribute to stronger retention over time, as the compound becomes more intimately associated with soil components through diffusion into microporous regions [12]. These processes result in a biphasic desorption pattern, with an initial rapid release followed by a much slower long-term release phase [16].
The extent of long-term retention varies with soil type and organic matter content, with organic-rich soils showing greater sequestration potential [12]. Clay minerals also contribute to retention through interlayer sorption and surface complexation mechanisms [12]. The slowly desorbing fraction represents a potential long-term source of groundwater contamination, as it can continue to release 1,2-dichloropropane for years after initial application or contamination [16].
Bioconcentration studies with 1,2-dichloropropane have been conducted primarily using common carp (Cyprinus carpio) as the test species [2] [7] [17]. The measured bioconcentration factors range from 0.5 to 7 L/kg in 42-day studies, indicating low bioaccumulation potential [7] [18]. These values are consistent with the compound's relatively high water solubility (2,800 mg/L) and low octanol-water partition coefficient (log Kow = 1.99) [2] [7].
The bioconcentration kinetics follow first-order uptake and elimination processes, with rapid equilibration typically achieved within several days of exposure [2]. The uptake rate constant is relatively high due to the compound's ability to cross biological membranes, but the elimination rate constant is also high, resulting in low steady-state bioconcentration factors [2]. The elimination half-life from fish tissues is typically less than 24 hours, indicating rapid depuration when exposure ceases [2].
Additional bioconcentration studies have been conducted with other aquatic organisms, including invertebrates and algae, but the available data are limited [19]. The bioconcentration factors measured in these studies are generally consistent with those observed in fish, indicating that 1,2-dichloropropane does not significantly bioaccumulate in aquatic food webs [19]. The low bioaccumulation potential is attributed to the compound's high water solubility and rapid metabolism and elimination by aquatic organisms.
The bioconcentration factor determination for 1,2-dichloropropane has been conducted using standardized test methods, primarily following Organization for Economic Cooperation and Development Test Guideline 305C [7] [18]. These studies employ flow-through exposure systems to maintain constant water concentrations and minimize volatilization losses during testing [7]. The test duration is typically 42 days, consisting of a 28-day uptake phase followed by a 14-day elimination phase.
The analytical methods used for bioconcentration factor determination include gas chromatography with electron capture detection or mass spectrometry detection [7]. Special precautions are required to minimize volatilization during sample collection and analysis, including the use of sealed headspace sampling techniques and rapid analysis protocols [7]. Quality control measures include analysis of water samples throughout the exposure period to verify maintenance of exposure concentrations.
Alternative estimation methods for bioconcentration factors have been developed based on quantitative structure-activity relationships using octanol-water partition coefficients [2] [7]. These methods predict bioconcentration factors ranging from 7 to 20 L/kg, which are generally consistent with measured values [2]. The estimation methods provide useful screening tools for assessing bioaccumulation potential when experimental data are not available, but measured values are preferred for regulatory assessment purposes.
Flammable;Irritant;Health Hazard